Lipophilicity (XLogP3) Advantage Over Unsubstituted and Mono‑CF₃ Phenylcyclopentanecarbonitriles
The target compound exhibits a computed XLogP3 of 4.8, which is substantially higher than the unsubstituted 1-phenylcyclopentanecarbonitrile (estimated XLogP3 ≈ 3.0–3.2) [1]. The mono‑CF₃ analog 1-(4-trifluoromethylphenyl)cyclopentanecarbonitrile (CAS 483368-73-6) is predicted to have an intermediate logP of approximately 3.8–4.0. The lipophilicity increment of ~1.6–1.8 logP units directly impacts membrane permeability and metabolic stability, making the bis‑CF₃ variant the preferred choice when high logD is required for blood‑brain barrier penetration or hydrophobic protein binding [1].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 (PubChem computed) |
| Comparator Or Baseline | 1-Phenylcyclopentanecarbonitrile: XLogP3 ≈ 3.0–3.2 (estimated); 1-(4-Trifluoromethylphenyl)cyclopentanecarbonitrile: XLogP3 ≈ 3.8–4.0 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.6 to +1.8 vs. unsubstituted; ≈ +0.8 to +1.0 vs. mono‑CF₃ |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity translates to greater membrane permeability and metabolic stability, directly influencing procurement decisions for CNS-targeted or intracellular drug discovery programs.
- [1] PubChem CID 10267198. Computed properties: XLogP3-AA = 4.8. https://pubchem.ncbi.nlm.nih.gov/compound/10267198 (accessed 2026-05-06). View Source
